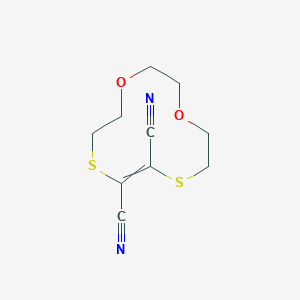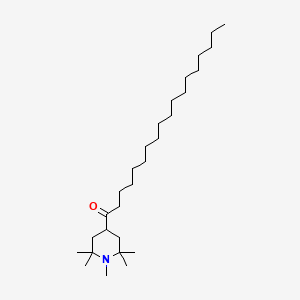
3',5'-Dideoxyuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,5’-Dideoxyuridine is a nucleoside analogue characterized by the absence of hydroxyl groups at the 3’ and 5’ positions of the ribose sugar. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields, including antiviral and anticancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Dideoxyuridine typically involves the selective removal of hydroxyl groups from uridine. One common method includes the use of reagents such as triphenylphosphine and diethyl azodicarboxylate (Mitsunobu reaction) to achieve the deoxygenation at the 3’ and 5’ positions . Another approach involves the use of bis(carbamoyloxymethyl) esters, which are more resistant to degradation by plasma esterases .
Industrial Production Methods: While specific industrial production methods for 3’,5’-Dideoxyuridine are not extensively documented, the principles of large-scale nucleoside synthesis, including the use of protective groups and efficient purification techniques, are likely employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3’,5’-Dideoxyuridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered biological activity.
Reduction: Reduction reactions can modify the nucleobase or sugar moiety.
Substitution: Halogenation and other substitution reactions can introduce functional groups at specific positions on the nucleobase.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like iodine or bromine.
Major Products: The major products formed from these reactions include various modified nucleosides with potential antiviral or anticancer properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogues.
Industry: Utilized in the development of diagnostic tools and as a research reagent in molecular biology.
Mechanism of Action
The primary mechanism of action of 3’,5’-Dideoxyuridine involves its incorporation into viral DNA, where it acts as a chain terminator. By lacking the necessary hydroxyl groups, it prevents the addition of subsequent nucleotides, thereby halting DNA synthesis. This mechanism is particularly effective against viruses that rely on rapid DNA replication . The compound targets viral enzymes such as reverse transcriptase, which are essential for viral replication .
Comparison with Similar Compounds
2’,3’-Dideoxyuridine: Another nucleoside analogue with similar antiviral properties.
2’,5’-Dideoxyuridine: Shares structural similarities but differs in the position of deoxygenation.
5-Iodo-2’,3’-Dideoxyuridine: A halogenated derivative with enhanced antiviral activity.
Uniqueness: 3’,5’-Dideoxyuridine is unique due to its specific deoxygenation pattern, which imparts distinct biological properties. Its ability to act as a chain terminator without the need for further modification makes it a valuable tool in antiviral research .
Properties
CAS No. |
676526-03-7 |
|---|---|
Molecular Formula |
C9H12N2O4 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
1-[(2R,3R,5R)-3-hydroxy-5-methyloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O4/c1-5-4-6(12)8(15-5)11-3-2-7(13)10-9(11)14/h2-3,5-6,8,12H,4H2,1H3,(H,10,13,14)/t5-,6-,8-/m1/s1 |
InChI Key |
ABXNPQMSCPMTTN-ATRFCDNQSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O |
Canonical SMILES |
CC1CC(C(O1)N2C=CC(=O)NC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Methylsulfanyl)naphthalen-1-yl]propan-1-one](/img/structure/B12539442.png)

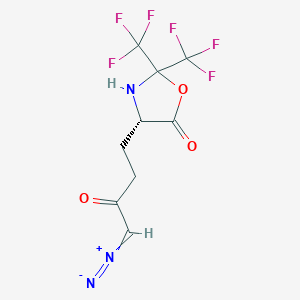
![2-Chloro-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}benzamide](/img/structure/B12539451.png)
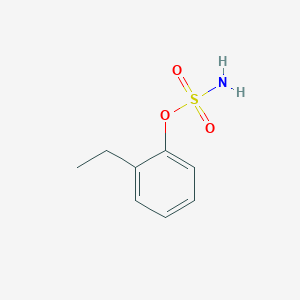
![4-[2-(Azulen-1-yl)ethenyl]pyridine](/img/structure/B12539458.png)
![7,9-Diphenyl-2-oxa-3,8-diazaspiro[4.5]deca-6,9-diene-1,4-dione](/img/structure/B12539459.png)
![6-Nitro-N-[2-[4-(pentyloxy)phenyl]ethyl]-4-quinazolinamine](/img/structure/B12539469.png)

![3,4-Bis[(4-methylphenyl)selanyl]but-3-en-1-ol](/img/structure/B12539476.png)
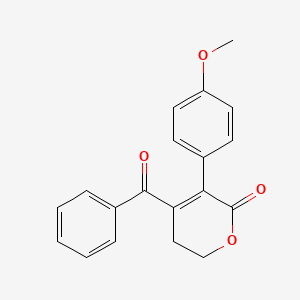
![2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol](/img/structure/B12539484.png)
